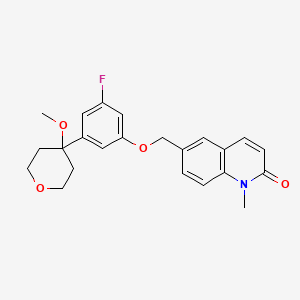

ZD 2138

Description

Properties

CAS No. |

140841-32-3 |

|---|---|

Molecular Formula |

C23H24FNO4 |

Molecular Weight |

397.4 g/mol |

IUPAC Name |

6-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-methylquinolin-2-one |

InChI |

InChI=1S/C23H24FNO4/c1-25-21-5-3-16(11-17(21)4-6-22(25)26)15-29-20-13-18(12-19(24)14-20)23(27-2)7-9-28-10-8-23/h3-6,11-14H,7-10,15H2,1-2H3 |

InChI Key |

SLZBEPLWGGRZAY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC1=O)C=C(C=C2)COC3=CC(=CC(=C3)C4(CCOCC4)OC)F |

Other CAS No. |

140841-32-3 |

Synonyms |

6-((3-fluoro-5-(4-methoxy-3,4,5,6-tetrahydro-2H-pyran-4-yl)phenoxy)methyl)-1-methylquinol-2-one ICI D2138 ICI-D2138 ZD 2138 |

Origin of Product |

United States |

Foundational & Exploratory

ZD 2138: A Technical Guide to its Mechanism of Action as a 5-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD 2138, also known as ICI D2138, is a potent and selective, orally active inhibitor of 5-lipoxygenase (5-LOX).[1][2][3] This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are potent inflammatory mediators implicated in a variety of diseases, including asthma and other inflammatory conditions.[4][5] this compound has been investigated for its therapeutic potential in conditions such as aspirin-induced asthma.[6][7][8] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: A Non-Redox Inhibition of 5-Lipoxygenase

This compound functions as a specific, non-redox inhibitor of the 5-lipoxygenase enzyme.[1][2][6] The term "non-redox" signifies that its inhibitory action does not involve interfering with the iron atom's redox cycling within the enzyme's active site, a mechanism common to another class of 5-LOX inhibitors.[9] Instead, non-redox inhibitors like this compound are thought to bind to the enzyme at a site distinct from the catalytic iron, inducing a conformational change that prevents the enzyme from binding its substrate, arachidonic acid, or from carrying out the catalytic reaction. This specific mode of inhibition contributes to its high selectivity for 5-LOX over other enzymes in the arachidonic acid cascade, such as cyclooxygenases.[1][2]

By inhibiting 5-LOX, this compound effectively blocks the entire downstream cascade of leukotriene synthesis. This includes the production of leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are powerful bronchoconstrictors and increase vascular permeability.[4] The reduction in the synthesis of these inflammatory mediators is the primary basis for the therapeutic effects of this compound.

Quantitative Data on the Inhibitory Activity of this compound

The potency and selectivity of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available in the literature.

| In Vitro Inhibition of Leukotriene Synthesis | |

| System | IC50 |

| Murine Peritoneal Macrophages | 3 nM[1][2] |

| Human Blood | 20 nM[1][2] |

| In Vivo Inhibition of LTB4 Synthesis (Rat Models) | |

| Time Post-Dose | ED50 (p.o.) |

| 3 hours | 0.9 mg/kg[1][2] |

| 10 hours | 4.0 mg/kg[1][2] |

| 20 hours | 80.0 mg/kg[1][2] |

| Clinical Inhibition of Leukotriene Production in Humans (350 mg dose) | |

| Parameter | Inhibition |

| Ex Vivo LTB4 Generation in Whole Blood (at 12 hours) | 72%[6][7][8] |

| Rise in Urinary LTE4 Excretion (at 6 hours post-aspirin challenge) | 74%[6][7][8] |

| Selectivity of this compound | |

| Enzyme Ratio (Cyclo-oxygenase: 5-Lipoxygenase) | >20,000 [1][2] |

Signaling Pathways and Experimental Workflows

To visually represent the context of this compound's action and the methods used to study it, the following diagrams have been generated.

References

- 1. Pre-clinical pharmacology of ICI D2138, a potent orally-active non-redox inhibitor of 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pre-clinical pharmacology of ICI D2138, a potent orally-active non-redox inhibitor of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ZD-2138 | Lipoxygenase | TargetMol [targetmol.com]

- 4. The inhibition of 5-Lipoxygenase (5-LO) products leukotriene B4 (LTB4) and cysteinyl leukotrienes (cysLTs) modulates the inflammatory response and improves cutaneous wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new 5-lipoxygenase inhibitor seems to be safe and effective for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of the 5-lipoxygenase inhibitor ZD2138 on aspirin-induced asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurannallergyimm.com [eurannallergyimm.com]

- 8. Effect of the 5-lipoxygenase inhibitor ZD2138 on aspirin-induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

ZD 2138: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ZD 2138, also known as ICI D2138, is a potent and selective, orally active non-redox inhibitor of 5-lipoxygenase (5-LOX). Developed by ICI Pharmaceuticals (later AstraZeneca), it represented a significant advancement in the pursuit of novel anti-inflammatory agents targeting the leukotriene pathway. While its clinical development for asthma and rheumatoid arthritis was ultimately discontinued, the discovery and preclinical evaluation of this compound provide valuable insights into the pharmacology of 5-LOX inhibitors and the chemical space for designing such molecules. This document provides an in-depth technical overview of the discovery, proposed synthesis, and biological activity of this compound.

Discovery and Rationale

The discovery of this compound was driven by the understanding that leukotrienes, particularly LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), are potent mediators of inflammation and allergic responses.[1] These eicosanoids are produced from arachidonic acid via the 5-lipoxygenase pathway and are implicated in the pathophysiology of a range of inflammatory conditions, including asthma, rheumatoid arthritis, and inflammatory bowel disease.

This compound was designed as a non-redox inhibitor of 5-LOX, a class of inhibitors that do not interact with the enzyme's active site iron atom. This was a deliberate strategy to avoid the potential for off-target effects and toxicity associated with some redox-active and iron-chelating 5-LOX inhibitors.[1] The primary goal was to develop a potent and selective inhibitor with good oral bioavailability and a favorable safety profile.

Synthesis Pathway

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in a single source, a plausible synthetic route can be constructed based on known chemical transformations and the synthesis of its precursors and analogous compounds. The proposed pathway involves the synthesis of two key intermediates, 3-(1-hydroxy-1-methylethyl)benzenesulfonyl chloride and N-(4-fluoro-3-phenoxyphenyl)-2-methoxyethylamine, followed by their condensation.

Proposed Synthetic Workflow

References

ZD 2138: A Potent and Selective 5-Lipoxygenase Inhibitor for Leukotriene Synthesis Modulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ZD 2138 is a potent, selective, and specific non-redox inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of leukotrienes.[1][2][3][4] Leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are powerful inflammatory mediators implicated in the pathophysiology of various inflammatory diseases, most notably asthma.[1][5][6] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action in inhibiting leukotriene synthesis. It includes a detailed summary of its inhibitory activity, experimental protocols for key assays, and a visual representation of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of inflammation and the development of novel anti-inflammatory therapeutics.

Introduction to this compound and its Role in Leukotriene Synthesis Inhibition

This compound, a quinolone derivative, exerts its pharmacological effect by directly targeting and inhibiting the 5-lipoxygenase enzyme.[7] 5-LOX is the initial and rate-limiting enzyme in the metabolic cascade that converts arachidonic acid into leukotrienes. By inhibiting this enzyme, this compound effectively blocks the production of both LTB4, a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes, which are known to cause bronchoconstriction, increased vascular permeability, and mucus secretion.[5][6] Its efficacy in reducing leukotriene levels has been demonstrated in both in vitro and in vivo studies, highlighting its potential as a therapeutic agent for leukotriene-mediated diseases such as asthma.[1][2]

Quantitative Data on the Inhibitory Activity of this compound

The inhibitory potency of this compound against leukotriene synthesis has been quantified in various studies. The following tables summarize the key quantitative data, providing a clear comparison of its efficacy under different experimental conditions.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay System | IC50 Value | Reference |

| Leukotriene D4 (LTD4) Release | Antigen-stimulated guinea-pig lung | 0.3 ± 0.06 µM | [7] |

| Leukotriene B4 (LTB4) Release | Antigen-stimulated guinea-pig lung | 0.4 ± 0.09 µM | [7] |

Table 2: Ex Vivo and In Vivo Inhibition of Leukotriene Synthesis by this compound in Human Studies

| Parameter | Study Population | Dosage | Inhibition | Time Point | Reference |

| Ex vivo LTB4 Generation | Aspirin-sensitive asthmatic subjects | 350 mg (single oral dose) | 72% | 12 hours post-dose | [2] |

| Urinary LTE4 Excretion | Aspirin-sensitive asthmatic subjects | 350 mg (single oral dose) | 74% (inhibition of rise after aspirin challenge) | 6 hours post-aspirin | [2] |

| Ex vivo LTB4 Generation | Asthmatic subjects with allergen-induced responses | 350 mg (single oral dose) | 82% | Not specified | [1] |

| Urinary LTE4 Excretion | Asthmatic subjects with allergen-induced responses | 350 mg (single oral dose) | 52% reduction | Not specified | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data tables.

Ex Vivo Calcium Ionophore-Stimulated LTB4 Generation in Whole Blood

This assay is a common method to assess the activity of 5-LOX inhibitors on LTB4 production in a physiologically relevant matrix.

-

Blood Collection: Whole blood is drawn from subjects into tubes containing an anticoagulant (e.g., heparin).

-

Stimulation: Aliquots of whole blood are pre-incubated with either this compound at various concentrations or a vehicle control. Following pre-incubation, leukotriene synthesis is stimulated by the addition of a calcium ionophore, such as A23187 (typically at a final concentration of 10-50 µM). Calcium ionophores trigger the influx of calcium into leukocytes, activating 5-LOX.

-

Incubation: The blood samples are incubated at 37°C for a specified period (e.g., 30-60 minutes) to allow for LTB4 synthesis.

-

Termination and Sample Preparation: The reaction is stopped by placing the samples on ice and centrifuging to separate the plasma. The plasma is then collected and stored at -80°C until analysis. For analysis, plasma proteins are precipitated (e.g., with methanol or acetone), and the supernatant is collected.

-

LTB4 Quantification: The concentration of LTB4 in the processed plasma samples is determined using a competitive enzyme immunoassay (EIA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for greater specificity and sensitivity.

Urinary Leukotriene E4 (LTE4) Measurement by LC-MS/MS

Urinary LTE4 is a stable metabolite of the cysteinyl leukotrienes and serves as a biomarker for systemic cysteinyl leukotriene production.

-

Urine Collection: Urine samples are collected from subjects over a specified period (e.g., 24 hours). To prevent degradation of LTE4, a preservative and antioxidant (e.g., butylated hydroxytoluene) may be added to the collection container.

-

Sample Preparation (Solid-Phase Extraction):

-

An internal standard (e.g., deuterated LTE4) is added to a defined volume of urine.

-

The urine sample is acidified (e.g., with acetic acid).

-

The sample is loaded onto a C18 solid-phase extraction (SPE) cartridge.

-

The cartridge is washed with a low-organic solvent to remove interfering substances.

-

LTE4 and the internal standard are eluted from the cartridge with a high-organic solvent (e.g., methanol or acetonitrile).

-

The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: The reconstituted sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic or acetic acid) and an organic component (e.g., acetonitrile or methanol) is used to separate LTE4 from other urinary components.

-

Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both LTE4 and its internal standard (Selected Reaction Monitoring - SRM), allowing for highly selective and sensitive quantification.

-

-

Data Analysis: The concentration of LTE4 in the urine sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of LTE4. The results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the 5-lipoxygenase signaling pathway and a typical experimental workflow for evaluating a 5-LOX inhibitor like this compound.

The 5-Lipoxygenase Signaling Pathway

Caption: The 5-lipoxygenase signaling pathway and the inhibitory action of this compound.

Experimental Workflow for a Clinical Trial Evaluating this compound in Asthma

Caption: A typical experimental workflow for a clinical trial of this compound in asthma.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of 5-lipoxygenase. Its ability to significantly reduce the production of key pro-inflammatory leukotrienes, LTB4 and the cysteinyl leukotrienes, has been consistently demonstrated in preclinical and clinical studies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on novel anti-inflammatory therapies. The visualization of the 5-lipoxygenase pathway and experimental workflows further clarifies the mechanism of action and the scientific process for evaluating such inhibitors. Further research into the clinical applications of this compound and similar 5-LOX inhibitors is warranted to fully explore their therapeutic potential in a range of inflammatory disorders.

References

- 1. Effect of the 5-lipoxygenase inhibitor ZD2138 on allergen-induced early and late asthmatic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of the 5-lipoxygenase inhibitor ZD2138 on aspirin-induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tebubio.com [tebubio.com]

- 4. ZD-2138 | Lipoxygenase | TargetMol [targetmol.com]

- 5. The inhibition of 5-Lipoxygenase (5-LO) products leukotriene B4 (LTB4) and cysteinyl leukotrienes (cysLTs) modulates the inflammatory response and improves cutaneous wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Local effects of synthetic leukotrienes (LTC4, LTD4, LTE4, and LTB4) in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The 5-lipoxygenase inhibitors ZD2138 and ZM230487 are potent and selective inhibitors of several antigen-induced guinea-pig pulmonary responses - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of ZD 2138: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD 2138 is a potent and selective, non-redox inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are potent inflammatory mediators implicated in the pathophysiology of various inflammatory diseases, most notably asthma. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, in vitro and in vivo effects, and its potential therapeutic application in asthma, with a particular focus on aspirin-exacerbated respiratory disease (AERD).

Introduction

Leukotrienes are a family of eicosanoid inflammatory mediators synthesized from arachidonic acid by the action of 5-lipoxygenase. They play a crucial role in the inflammatory cascade, contributing to bronchoconstriction, mucus secretion, microvascular permeability, and the recruitment of inflammatory cells. The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are particularly potent bronchoconstrictors and are key mediators in the pathogenesis of asthma. This compound was developed as a specific inhibitor of 5-LOX to block the production of all leukotrienes and thereby exert a therapeutic effect in inflammatory conditions such as asthma.

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the 5-lipoxygenase enzyme. This inhibition is specific and occurs through a non-redox mechanism. By blocking 5-LOX, this compound prevents the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial and rate-limiting step in the leukotriene biosynthesis pathway. This leads to a reduction in the production of all downstream leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

Signaling Pathway of 5-Lipoxygenase and Leukotriene Synthesis

The following diagram illustrates the 5-lipoxygenase pathway and the point of intervention for this compound.

In Vitro Pharmacology

Potency and Selectivity

This compound has demonstrated potent and selective inhibition of 5-lipoxygenase in in vitro studies. In a study using antigen-challenged guinea-pig lung tissue, this compound inhibited the release of leukotriene D4 (LTD4) and leukotriene B4 (LTB4) with the following IC50 values:

| Leukotriene | IC50 (µM) |

| LTD4 | 0.3 ± 0.06 |

| LTB4 | 0.4 ± 0.09 |

Importantly, this compound showed high selectivity for 5-LOX. At concentrations approximately ten times higher than its IC50 for leukotriene inhibition, it had no effect on the antigen-induced release of thromboxane B2, indicating a lack of inhibitory activity against phospholipase A2, cyclooxygenase, or thromboxane synthetase. Furthermore, it did not inhibit histamine release, suggesting it does not have a generalized effect on mediator release processes.

Experimental Protocol: In Vitro 5-Lipoxygenase Inhibition Assay (Generalized)

While the specific protocol used for this compound is not publicly available, a general methodology for assessing 5-lipoxygenase inhibition in vitro is as follows:

-

Enzyme Source: A preparation containing 5-lipoxygenase is obtained, for example, from isolated and stimulated human polymorphonuclear leukocytes (PMNs) or a cell-free supernatant from sonicated RBL-1 cells.

-

Substrate: Arachidonic acid is used as the substrate for the enzyme reaction.

-

Incubation: The enzyme preparation is pre-incubated with various concentrations of the test inhibitor (e.g., this compound) or vehicle control for a specified period at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid and a stimulating agent, such as calcium ionophore A23187.

-

Reaction Termination: After a defined incubation time, the reaction is terminated, often by the addition of a cold organic solvent to precipitate proteins and extract the lipid mediators.

-

Quantification of Leukotrienes: The levels of the produced leukotrienes (e.g., LTB4, LTC4) in the supernatant are quantified using sensitive analytical methods such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined by non-linear regression analysis.

Preclinical In Vivo Pharmacology

In preclinical studies using guinea pigs, this compound was shown to be effective in inhibiting allergen-induced pulmonary bronchoconstriction.[2] It also reduced neurally-induced, fast-acting, kallikrein-ergic constriction of isolated airways in this species.[2] These findings provided the rationale for investigating its therapeutic potential in asthma.

Clinical Pharmacology

A Study in Aspirin-Induced Asthma

A key clinical investigation of this compound was a randomized, double-blind, placebo-controlled, crossover study in patients with aspirin-induced asthma.[1]

Experimental Protocol:

-

Subjects: Seven subjects with a history of aspirin-sensitive asthma.[1]

-

Treatment: A single oral dose of 350 mg of this compound or a matching placebo was administered on two separate occasions, with a two-week washout period in between.[1]

-

Aspirin Challenge: Four hours after the administration of this compound or placebo, a single oral dose of aspirin was given to induce an asthmatic response.[1]

-

Pharmacodynamic Assessments:

-

Pulmonary Function: Forced expiratory volume in one second (FEV1) was measured for six hours following the aspirin challenge.[1]

-

Biomarkers:

-

Results:

This compound demonstrated significant protective effects against aspirin-induced bronchoconstriction and effectively inhibited leukotriene production.

| Parameter | Placebo | This compound | % Inhibition by this compound |

| Fall in FEV1 after aspirin challenge | 20.3% (± 4.9%) | 4.9% (± 2.9%) | - |

| Ex vivo LTB4 generation in whole blood (at 12 hours) | - | - | 72% |

| Rise in urinary LTE4 excretion (at 6 hours post-aspirin) | - | - | 74% |

These results indicate that a single 350 mg oral dose of this compound provides substantial inhibition of the 5-lipoxygenase pathway, leading to a clinically meaningful attenuation of the asthmatic response to aspirin in sensitive individuals.[1]

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, half-life, bioavailability, and clearance, are not publicly available.

Summary and Conclusion

This compound is a potent and selective inhibitor of 5-lipoxygenase. In vitro studies have confirmed its ability to inhibit the production of both LTB4 and cysteinyl leukotrienes with high selectivity. A clinical study in patients with aspirin-induced asthma demonstrated that a single oral dose of 350 mg of this compound significantly attenuated the aspirin-induced fall in FEV1 and markedly inhibited the in vivo production of leukotrienes. These findings support the mechanism of action of this compound and suggest its potential as a therapeutic agent for the treatment of asthma, particularly in patient populations where leukotrienes play a prominent pathogenic role, such as in aspirin-exacerbated respiratory disease. Further research would be required to fully characterize its pharmacokinetic profile and to establish its efficacy and safety in larger patient populations.

References

ZD 2138: A Technical Guide to a Non-Redox 5-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD 2138, chemically identified as 6-[(3-fluoro-5-[4-methoxy-3,4,5,6-tetrahydro-2H-pyran-4-yl])phenoxy- methyl]-1-methyl-2-quinolone, is a potent and selective, orally active inhibitor of 5-lipoxygenase (5-LOX). As a non-redox inhibitor, it offers a distinct mechanism of action compared to redox-active compounds or iron chelators. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation. The information presented is intended to support further research and development of 5-lipoxygenase inhibitors for inflammatory and respiratory diseases.

Introduction to 5-Lipoxygenase and the Rationale for Inhibition

The 5-lipoxygenase (5-LOX) pathway is a critical component of the inflammatory cascade. The enzyme 5-LOX catalyzes the conversion of arachidonic acid into bioactive lipids known as leukotrienes. These signaling molecules, particularly leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are potent mediators of inflammation and allergic responses. They are implicated in the pathophysiology of a range of diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.

Inhibition of 5-LOX presents a compelling therapeutic strategy to attenuate the production of these pro-inflammatory mediators. Unlike leukotriene receptor antagonists, which block the action of specific leukotrienes, 5-LOX inhibitors prevent the synthesis of all leukotrienes, offering a broader therapeutic effect.

This compound: A Non-Redox Inhibitor of 5-Lipoxygenase

This compound is distinguished as a non-redox inhibitor of 5-LOX. This classification signifies that its inhibitory mechanism does not rely on scavenging free radicals or chelating the non-heme iron atom within the enzyme's active site, a mechanism common to many other 5-LOX inhibitors like zileuton. This non-redox mechanism is thought to contribute to a more specific and potentially safer pharmacological profile.

Mechanism of Action

The precise molecular interactions of this compound with 5-LOX are not fully elucidated in the public domain. However, based on the characteristics of non-redox inhibitors, it is hypothesized that this compound binds to a specific allosteric or substrate-binding site on the 5-LOX enzyme. This binding induces a conformational change that prevents the proper orientation of arachidonic acid for catalysis, thereby inhibiting the synthesis of leukotrienes without directly interacting with the catalytic iron.

Quantitative Data

The potency of this compound has been evaluated in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibition of 5-Lipoxygenase by this compound

| Assay System | Species | IC50 | Reference |

| Leukotriene B4 Synthesis | Murine Peritoneal Macrophages | 3 nM | [1] |

| Leukotriene B4 Synthesis | Human Blood | 20 nM | [1] |

Table 2: Ex Vivo and In Vivo Efficacy of this compound

| Model | Species | Endpoint | Route | ED50 / ID50 | Time Post-Dose | Reference |

| Ex Vivo LTB4 Synthesis | Rat | Inhibition of LTB4 in blood | p.o. | 0.9 mg/kg | 3 h | [1] |

| Ex Vivo LTB4 Synthesis | Rat | Inhibition of LTB4 in blood | p.o. | 4.0 mg/kg | 10 h | [1] |

| Ex Vivo LTB4 Synthesis | Rat | Inhibition of LTB4 in blood | p.o. | 80.0 mg/kg | 20 h | [1] |

| Zymosan-Inflamed Air Pouch | Rat | Inhibition of LTB4 production | p.o. | Similar to ex vivo | - | [1] |

| Arachidonic Acid-Induced Ear Edema | Mouse | Inhibition of edema | p.o. | ~1.8 mg/kg | - | [1] |

| Antigen-Induced Bronchoconstriction | Guinea Pig | Inhibition of bronchoconstriction | i.v. | ~0.1 mg/kg | - | [1] |

Table 3: Comparison of this compound and Zileuton

| Model | Species | This compound Potency | Zileuton Potency | Fold Difference | Reference |

| Ex Vivo LTB4 Synthesis (3h) | Rat | ED50 = 0.9 mg/kg | ED50 = 5 mg/kg | ~5.6x more potent | [1] |

| Ex Vivo LTB4 Synthesis (10h) | Rat | ED50 = 4.0 mg/kg | ED50 = 20 mg/kg | 5x more potent | [1] |

| Arachidonic Acid-Induced Ear Edema | Mouse | ID50 ~1.8 mg/kg | ~10x less potent | ~10x more potent | [1] |

| Antigen-Induced Bronchoconstriction | Guinea Pig | ID50 ~0.1 mg/kg i.v. | ~10x less potent | ~10x more potent | [1] |

| Topical Plasma Extravasation | Rabbit | ID30 = 1.08 nmol/site | ~40x less potent | ~40x more potent | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro 5-Lipoxygenase Activity Assay

This protocol describes a general method for determining the inhibitory activity of compounds against 5-lipoxygenase.

Materials:

-

Purified human recombinant 5-LOX or isolated human polymorphonuclear leukocytes (PMNs) as a source of 5-LOX.

-

Arachidonic acid (substrate)

-

This compound (test inhibitor)

-

Calcium ionophore A23187 (for cell-based assays)

-

Assay buffer (e.g., PBS with calcium and magnesium)

-

Organic solvent for reaction termination and extraction (e.g., methanol, acetonitrile)

-

ELISA kit for LTB4 quantification or LC-MS/MS system

Procedure:

-

Enzyme Preparation: Prepare a working solution of 5-LOX in assay buffer. If using PMNs, isolate the cells from fresh human blood and resuspend in buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in assay buffer.

-

Pre-incubation: In a microplate or microcentrifuge tubes, add the 5-LOX enzyme preparation and the different concentrations of this compound. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well/tube. If using intact cells, co-stimulation with a calcium ionophore like A23187 is required to activate the 5-LOX pathway.

-

Incubation: Incubate the reaction mixture for a specific time (e.g., 10 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a cold organic solvent.

-

Leukotriene Extraction: Centrifuge the samples to pellet any precipitate and collect the supernatant containing the leukotrienes.

-

Quantification: Analyze the levels of LTB4 in the supernatant using a specific and sensitive method such as ELISA or LC-MS/MS.

-

Data Analysis: Plot the percentage of inhibition of LTB4 production against the concentration of this compound. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

Arachidonic Acid-Induced Mouse Ear Edema Model

This in vivo model is used to assess the anti-inflammatory activity of compounds that inhibit the metabolism of arachidonic acid.

Materials:

-

Male or female mice (e.g., Swiss or BALB/c)

-

This compound

-

Arachidonic acid

-

Acetone (vehicle for arachidonic acid)

-

Vehicle for this compound (e.g., 0.5% methylcellulose)

-

Micrometer or punch biopsy tool and balance

Procedure:

-

Drug Administration: Administer this compound or its vehicle to groups of mice via the desired route (e.g., oral gavage).

-

Waiting Period: Allow a specific time for drug absorption (e.g., 1 hour).

-

Induction of Edema: Topically apply a solution of arachidonic acid in acetone to the inner and outer surfaces of one ear of each mouse. Apply the vehicle (acetone) to the contralateral ear as a control.

-

Edema Development: Allow a set amount of time for the edema to develop (e.g., 1 hour).

-

Measurement of Edema: Euthanize the mice and measure the extent of edema. This can be done by measuring the thickness of the ear with a micrometer or by taking a standard-sized punch biopsy from both ears and weighing them. The difference in weight between the arachidonic acid-treated and vehicle-treated ears represents the edema.

-

Data Analysis: Calculate the percentage of inhibition of edema for the this compound-treated groups compared to the vehicle-treated control group. Determine the ID50 value, which is the dose of the drug that causes 50% inhibition of the edema.

Antigen-Induced Bronchoconstriction in Guinea Pigs

This model is used to evaluate the efficacy of potential anti-asthma drugs in a relevant model of allergic airway inflammation.

References

Investigating the targets of ZD 2138

An In-depth Technical Guide to the Molecular Targets of ATI-2138 (formerly ZD 2138)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATI-2138, previously known as this compound, is an investigational, orally administered, covalent inhibitor with a novel dual-targeting mechanism of action.[1] It potently and selectively inhibits both Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[2][3][4] This dual activity allows ATI-2138 to interrupt T-cell signaling through two distinct pathways, giving it the potential for therapeutic efficacy in a range of T-cell-mediated autoimmune and inflammatory diseases.[1][3] Clinical and preclinical studies have explored its utility in conditions such as atopic dermatitis, alopecia areata, and ulcerative colitis.[2]

Core Molecular Targets

The primary molecular targets of ATI-2138 are:

-

Interleukin-2-inducible T-cell kinase (ITK): A member of the Tec family of non-receptor tyrosine kinases, ITK is a crucial component of the T-cell receptor (TCR) signaling pathway. Its inhibition affects T-cell differentiation and activation.[2][4]

-

Janus kinase 3 (JAK3): A member of the Janus kinase family, JAK3 plays a critical role in cytokine signaling. It forms a heterodimer with JAK1 and is essential for signal transduction downstream of receptors that utilize the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2][4]

ATI-2138 is a covalent inhibitor, meaning it forms a permanent bond with its target enzymes, leading to irreversible inhibition.[3]

Quantitative Data on Target Inhibition

The inhibitory activity of ATI-2138 has been quantified in various biochemical and cellular assays. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

| Target Enzyme | IC50 (nM) | Assay Type | Reference |

| ITK | 0.18 | Biochemical | [5] |

| TXK (a Tec kinase) | 0.83 | Biochemical | [5] |

| JAK3 | 0.52 | Biochemical | [5] |

| JAK1 | >2200 | Biochemical | [5] |

| JAK2 | >2200 | Biochemical | [5] |

| Tyk2 | >2200 | Biochemical | [5] |

| IL-2-induced IFN-γ production | 10 | Human Whole Blood | [5] |

| IL-15-induced IFN-γ production | 7 | Human Whole Blood | [5] |

| Th17 cell cytokine production (IL-17A, IL-21, TNF-α) | 47 | Human PBMCs | [5] |

Signaling Pathways Targeted by ATI-2138

ATI-2138's dual-targeting strategy allows it to modulate two critical signaling cascades in T-cells.

T-Cell Receptor (TCR) Signaling Pathway

ITK is a key downstream effector of the T-cell receptor. Upon TCR activation, ITK is recruited to the plasma membrane and activated, leading to the phosphorylation of phospholipase C gamma 1 (PLCγ1). This initiates a cascade of downstream signaling events, ultimately resulting in T-cell activation, proliferation, and cytokine production. By inhibiting ITK, ATI-2138 effectively dampens the T-cell response to antigen presentation.

JAK-STAT Signaling Pathway

JAK3 is essential for signaling from cytokines that use the common gamma chain. When a cytokine binds to its receptor, it brings the associated JAKs (in this case, primarily JAK1 and JAK3) into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression, leading to lymphocyte proliferation and activation. ATI-2138's inhibition of JAK3 specifically blocks this pathway for a subset of crucial immune-regulating cytokines.

Experimental Protocols

While detailed, step-by-step experimental protocols for ATI-2138 are proprietary to the manufacturer, the following outlines the general methodologies employed in its characterization based on published literature.

Biochemical Kinase Assays

-

Objective: To determine the direct inhibitory activity of ATI-2138 on purified kinases.

-

General Protocol:

-

Recombinant human kinase enzymes (ITK, JAK3, etc.) are incubated with a specific substrate (e.g., a peptide or protein) and ATP in a suitable buffer system.

-

ATI-2138 is added at varying concentrations.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods like radiometric assays (³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based Assays

-

Objective: To assess the functional effects of ATI-2138 on intracellular signaling pathways in a cellular context.

-

Example: Inhibition of IL-2-stimulated STAT5 phosphorylation in Human PBMCs

-

Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

-

Cells are pre-incubated with various concentrations of ATI-2138.

-

The cells are then stimulated with a known concentration of recombinant human Interleukin-2 (IL-2) to activate the JAK1/JAK3-STAT5 pathway.

-

After a short incubation period, the cells are fixed and permeabilized.

-

The level of phosphorylated STAT5 (pSTAT5) is measured using flow cytometry with a fluorescently labeled antibody specific for pSTAT5.

-

The reduction in pSTAT5 signal in the presence of ATI-2138 is used to determine its cellular potency.

-

Animal Models of Inflammatory Disease

-

Objective: To evaluate the in vivo efficacy of ATI-2138 in preclinical models of autoimmune and inflammatory diseases.

-

General Workflow:

-

A disease model is induced in laboratory animals (e.g., collagen-induced arthritis in rats or T-cell transfer model of colitis in mice).

-

Animals are randomized into vehicle control and ATI-2138 treatment groups.

-

ATI-2138 is administered orally at different dose levels for a specified duration.

-

Disease progression is monitored using clinical scoring systems (e.g., paw swelling in arthritis, weight loss in colitis).

-

At the end of the study, tissues are collected for histological analysis to assess inflammation and tissue damage.

-

Pharmacodynamic biomarkers may also be measured in blood or tissue samples to confirm target engagement.

-

Conclusion

ATI-2138 is a potent and selective dual inhibitor of ITK and JAK3, representing a promising therapeutic strategy for T-cell-mediated diseases. Its mechanism of action, involving the simultaneous blockade of TCR and cytokine signaling pathways, has been validated through a combination of biochemical, cellular, and in vivo studies. The quantitative data on its inhibitory activity and the clear understanding of its molecular targets provide a strong rationale for its ongoing clinical development. Further research will continue to elucidate the full therapeutic potential and safety profile of this novel compound.

References

- 1. Aclaris Therapeutics Announces First Patient Dosed in Phase 2a Clinical Trial of ATI-2138, an Investigational Oral Covalent ITK/JAK3 Inhibitor for the Treatment of Moderate to Severe Atopic Dermatitis | ACRS Stock News [stocktitan.net]

- 2. New Study Shows ATI-2138's Dual-Action Power in Autoimmune Disease Treatment | ACRS Stock News [stocktitan.net]

- 3. Characterization of the dual ITK/JAK3 small molecule covalent inhibitor ATI-2138 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aclaris Therapeutics Announces Positive Results from Phase 1 Multiple Ascending Dose Trial of ATI-2138, an Investigational Oral Covalent ITK/JAK3 Inhibitor | ACRS Stock News [stocktitan.net]

- 5. Aclaris Therapeutics Announces Positive Top-Line Results [globenewswire.com]

ZD 2138: A 5-Lipoxygenase Inhibitor for Aspirin-Sensitive Asthma Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspirin-sensitive asthma, also known as Aspirin-Exacerbated Respiratory Disease (AERD), is a severe and chronic inflammatory condition characterized by the triad of asthma, chronic rhinosinusitis with nasal polyposis, and respiratory reactions to aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs).[1] A key feature of AERD is the dysregulation of the arachidonic acid metabolic pathway, leading to an overproduction of cysteinyl leukotrienes (CysLTs), which are potent mediators of bronchoconstriction and inflammation.[2] ZD 2138 is a specific, non-redox inhibitor of 5-lipoxygenase (5-LO), the key enzyme in the biosynthesis of leukotrienes. This technical guide provides an in-depth overview of this compound for research in aspirin-sensitive asthma, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by directly inhibiting the 5-lipoxygenase enzyme. This action blocks the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor of all leukotrienes. By inhibiting this crucial step, this compound effectively reduces the production of both leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are powerful bronchoconstrictors and increase vascular permeability.[3] In the context of aspirin-sensitive asthma, where there is a characteristic overproduction of CysLTs, the inhibitory action of this compound on 5-LO is of significant therapeutic interest.

Quantitative Data on the Efficacy of this compound

Clinical studies have demonstrated the efficacy of this compound in attenuating the asthmatic response to aspirin challenge in sensitive individuals. The following tables summarize the key quantitative findings from a notable study.

Table 1: Effect of this compound on Aspirin-Induced Bronchoconstriction

| Treatment | Mean Maximum Percent Fall in FEV1 (± SEM) |

| Placebo | 20.3% (± 4.9%) |

| This compound (350 mg) | 4.9% (± 2.9%) |

FEV1: Forced Expiratory Volume in 1 second. Data from a randomized, double-blind, placebo-controlled, crossover study in seven subjects with aspirin-sensitive asthma.[4]

Table 2: Inhibition of Leukotriene Production by this compound

| Biomarker | Time Point | Percent Inhibition |

| Ex vivo LTB4 generation in whole blood | 12 hours post-aspirin | 72% |

| Rise in urinary LTE4 excretion | 6 hours post-aspirin | 74% |

Data from the same study as Table 1, demonstrating the biochemical efficacy of this compound.[4]

Experimental Protocols

Oral Aspirin Challenge Protocol

This protocol is designed to safely assess aspirin sensitivity in a controlled clinical research setting.[5][6][7]

Patient Selection Criteria:

-

Confirmed diagnosis of asthma.

-

History suggestive of aspirin sensitivity.

-

Stable asthma symptoms for at least two weeks prior to the challenge.

Procedure:

-

Discontinue leukotriene modifier drugs, antihistamines, and short-acting β2-agonists for at least 48 hours before the challenge.[6]

-

Record baseline FEV1, vital signs, and symptom score.

-

Administer placebo and monitor for 90 minutes.

-

If no reaction to placebo, administer an initial low dose of aspirin (e.g., 40.5 mg).[5][7]

-

Measure FEV1 and assess for symptoms every 30 minutes for 90 minutes.

-

If no reaction, administer escalating doses of aspirin (e.g., 81 mg, 162.5 mg, 325 mg) at 90-minute intervals.[5][7]

-

A positive reaction is defined as a ≥20% fall in FEV1 from baseline and/or the development of significant naso-ocular, gastrointestinal, or dermal symptoms.[6]

-

In case of a positive reaction, administer appropriate medical treatment (e.g., inhaled bronchodilators) and monitor the patient until symptoms resolve and FEV1 returns to baseline.

Measurement of Urinary Leukotriene E4 (LTE4) by Enzyme Immunoassay (EIA)

This protocol outlines the steps for quantifying the stable urinary metabolite of cysteinyl leukotrienes.[8][9][10]

Sample Collection and Preparation:

-

Collect a 24-hour urine sample or a second morning void.

-

Immediately after collection, add a preservative (e.g., butylated hydroxytoluene) to prevent ex vivo leukotriene generation.

-

Centrifuge the urine sample to remove particulate matter.

-

Store the supernatant at -70°C until analysis.

-

Prior to the assay, thaw the samples and perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the LTE4 and remove interfering substances.[10]

EIA Procedure (using a commercial kit):

-

Prepare the standard curve using the provided LTE4 standards.

-

Pipette the prepared standards and urine extracts into the wells of the EIA plate pre-coated with anti-LTE4 antibody.

-

Add the LTE4-alkaline phosphatase tracer to each well.

-

Incubate the plate according to the manufacturer's instructions (typically 18 hours at 4°C).

-

Wash the plate to remove unbound reagents.

-

Add the p-nitrophenyl phosphate substrate solution.

-

Incubate for a specified time to allow for color development.

-

Read the absorbance at 405 nm using a microplate reader.

-

Calculate the LTE4 concentration in the samples by interpolating from the standard curve. Results are typically normalized to urinary creatinine concentration.

Ex Vivo Leukotriene B4 (LTB4) Generation Assay

This assay measures the capacity of whole blood to synthesize LTB4 upon stimulation.[11][12][13]

Procedure:

-

Draw venous blood into a heparinized tube.

-

Within 2 hours of collection, pre-warm the blood to 37°C.

-

Stimulate LTB4 production by adding a calcium ionophore (e.g., A23187, final concentration 10 µM).[11]

-

Incubate for a defined period (e.g., 30 minutes) at 37°C with gentle agitation.[11]

-

Terminate the reaction by placing the tubes on ice and adding a chelating agent (e.g., EDTA).

-

Centrifuge to separate the plasma.

-

Extract the LTB4 from the plasma using a suitable organic solvent (e.g., methanol or a solid-phase extraction cartridge).

-

Quantify the LTB4 concentration in the extract using a validated method such as radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][13]

Signaling Pathways and Experimental Workflows

Arachidonic Acid Cascade in Aspirin-Sensitive Asthma

The following diagram illustrates the central role of the 5-lipoxygenase pathway in the pathophysiology of aspirin-sensitive asthma and the point of intervention for this compound.

Caption: Arachidonic acid cascade in aspirin-sensitive asthma.

Experimental Workflow for a Clinical Trial of this compound

The following diagram outlines a typical workflow for a clinical trial investigating the efficacy of a 5-LO inhibitor like this compound in aspirin-sensitive asthma.

Caption: Clinical trial workflow for this compound in AERD.

Conclusion

This compound, as a potent and specific 5-lipoxygenase inhibitor, represents a valuable tool for investigating the pathophysiology of aspirin-sensitive asthma. The quantitative data clearly demonstrate its ability to inhibit the production of key inflammatory mediators and protect against aspirin-induced bronchoconstriction. The detailed experimental protocols provided in this guide offer a foundation for researchers to design and execute robust studies in this field. Further research utilizing this compound and similar compounds will continue to elucidate the complex mechanisms of AERD and pave the way for the development of more targeted and effective therapies.

References

- 1. Arachidonic acid derivatives as mediators of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aspirin intolerance and the cyclooxygenase-leukotriene pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pivotal role of 5-lipoxygenase products in the reaction of aspirin-sensitive asthmatics to aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of the 5-lipoxygenase inhibitor ZD2138 on aspirin-induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A 1-Day, 90-Minute Aspirin Challenge and Desensitization Protocol in Aspirin-Exacerbated Respiratory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aspirin-Exacerbated Respiratory Disease: Evaluation and Management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A one-day, 90-minute aspirin challenge and desensitization protocol in aspirin-exacerbated respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simplified method for measuring urinary leukotriene E4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Validation and application of a new simple strategy for measurements of urinary leukotriene E4 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. novamedline.com [novamedline.com]

- 11. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Phase Research on ZD 2138 Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD 2138, also known as ICI D2138, is a potent and selective, non-redox inhibitor of 5-lipoxygenase (5-LOX). The 5-LOX enzyme is a critical component of the inflammatory cascade, responsible for the synthesis of leukotrienes, which are potent mediators of inflammation and allergic responses. By inhibiting 5-LOX, this compound effectively reduces the production of leukotrienes, positioning it as a therapeutic candidate for inflammatory diseases, with a primary focus in early research on asthma. This technical guide provides an in-depth overview of the early-phase research on the efficacy of this compound, presenting key quantitative data, detailed experimental protocols from seminal studies, and visualizations of the relevant biological pathways and experimental workflows.

Core Efficacy Data

The following tables summarize the key quantitative efficacy data for this compound from in vitro and in vivo preclinical studies, as well as an early-phase clinical trial in patients with aspirin-induced asthma.

In Vitro Efficacy of this compound

| Assay | System | Parameter | Value | Reference |

| Leukotriene Synthesis Inhibition | Murine Peritoneal Macrophages | IC50 | 3 nM | [1] |

| Leukotriene Synthesis Inhibition | Human Blood | IC50 | 20 nM | [1] |

| Neurally Mediated Tachykinergic Contractions | Guinea Pig Isolated Airway | Inhibition (at 1 µM) | ~50% |

In Vivo Efficacy of this compound in Animal Models

| Model | Species | Endpoint | Parameter | Value | Reference |

| Ex vivo Leukotriene B4 (LTB4) Synthesis Inhibition | Rat | ED50 (3h post-dose) | 0.9 mg/kg p.o. | [1] | |

| Ex vivo Leukotriene B4 (LTB4) Synthesis Inhibition | Rat | ED50 (10h post-dose) | 4.0 mg/kg p.o. | [1] | |

| Ex vivo Leukotriene B4 (LTB4) Synthesis Inhibition | Rat | ED50 (20h post-dose) | 80.0 mg/kg p.o. | [1] | |

| Arachidonic Acid-Induced Mouse Ear Edema | Mouse | ID50 | ~1.8 mg/kg p.o. | ||

| Antigen-Induced Bronchoconstriction | Guinea Pig | ID50 | ~0.1 mg/kg i.v. |

Early-Phase Clinical Efficacy of this compound in Aspirin-Induced Asthma

| Study Population | Intervention | Endpoint | Result | Reference |

| 7 subjects with aspirin-sensitive asthma | This compound (350 mg) vs. Placebo | Fall in FEV1 after aspirin challenge | 4.9% (this compound) vs. 20.3% (Placebo) | [2] |

| 7 subjects with aspirin-sensitive asthma | This compound (350 mg) | Inhibition of ex vivo LTB4 generation (12h) | 72% | [2] |

| 7 subjects with aspirin-sensitive asthma | This compound (350 mg) | Inhibition of urinary LTE4 excretion rise (6h) | 74% | [2] |

Signaling Pathway and Experimental Workflow

5-Lipoxygenase Signaling Pathway

The diagram below illustrates the 5-lipoxygenase (5-LOX) pathway, the target of this compound. The enzyme 5-LOX, in conjunction with 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into leukotrienes, which are potent inflammatory mediators.

Caption: The 5-Lipoxygenase (5-LOX) signaling cascade and the inhibitory action of this compound.

General Workflow for In Vitro 5-LOX Inhibition Assay

The following diagram outlines a typical experimental workflow for assessing the in vitro efficacy of a 5-LOX inhibitor like this compound.

Caption: A generalized workflow for determining the in vitro 5-LOX inhibitory activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early-phase research of this compound. These protocols are based on the available information from the referenced literature.

In Vitro Leukotriene Synthesis Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on leukotriene synthesis in isolated cells.

-

Cell Types:

-

Protocol:

-

Cell Isolation and Preparation:

-

For murine peritoneal macrophages, cells are harvested from the peritoneal cavity of mice.

-

For human blood, leukocytes are isolated using standard density gradient centrifugation.

-

-

Incubation with Inhibitor: Cells are pre-incubated with varying concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 15-30 minutes) at 37°C.

-

Stimulation of Leukotriene Synthesis: Leukotriene production is initiated by adding a stimulating agent, such as the calcium ionophore A23187.

-

Reaction Termination: The reaction is stopped after a defined incubation time (e.g., 5-15 minutes) by adding a suitable quenching agent or by rapid cooling.

-

Leukotriene Quantification: The amount of synthesized leukotrienes (e.g., LTB4) in the cell supernatant is quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vivo Animal Model of Asthma (Guinea Pig)

-

Objective: To evaluate the efficacy of this compound in an antigen-induced model of bronchoconstriction.

-

Animal Model: Actively sensitized guinea pigs.

-

Protocol:

-

Sensitization: Guinea pigs are actively sensitized to an antigen, typically ovalbumin, via intraperitoneal injections with an adjuvant (e.g., aluminum hydroxide) over a period of several weeks.

-

Drug Administration: this compound is administered intravenously (i.v.) at various doses prior to the antigen challenge.

-

Antigen Challenge: Sensitized animals are challenged with an aerosolized solution of the antigen (ovalbumin) to induce bronchoconstriction.

-

Measurement of Bronchoconstriction: Airway resistance is measured using a pneumotachograph or whole-body plethysmography. The increase in airway resistance following the antigen challenge is recorded.

-

Data Analysis: The percentage of inhibition of the antigen-induced bronchoconstriction is calculated for each dose of this compound. The dose that causes a 50% inhibition of the bronchoconstrictor response (ID50) is determined.

-

Clinical Study in Aspirin-Induced Asthma

-

Objective: To assess the protective effect of this compound against aspirin-induced bronchoconstriction in sensitive patients.[2]

-

Study Design: A randomized, double-blind, placebo-controlled, crossover study.[2]

-

Participants: Seven subjects with a history of aspirin-sensitive asthma.[2]

-

Protocol:

-

Treatment: Subjects received a single oral dose of 350 mg of this compound or a matching placebo on two separate occasions, with a washout period of at least two weeks between treatments.[2]

-

Aspirin Challenge: Four hours after the administration of the study drug, a single oral dose of aspirin was administered to induce bronchoconstriction.[2]

-

Efficacy Assessment:

-

Pulmonary Function: Forced expiratory volume in one second (FEV1) was measured at baseline and for six hours following the aspirin challenge. The maximum percentage fall in FEV1 was determined.[2]

-

Biomarker Analysis:

-

-

Data Analysis: The mean percentage fall in FEV1, the percentage inhibition of LTB4 generation, and the percentage inhibition of the rise in urinary LTE4 excretion were compared between the this compound and placebo treatment periods.

-

References

Methodological & Application

Application Notes and Protocols for ZD2138: An In Vitro Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD2138 is identified as a potent and specific inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma.[1][2] This document provides detailed protocols for the in vitro evaluation of ZD2138, focusing on its primary mechanism of action and its effects on cellular processes. The provided methodologies are based on established assays for 5-LOX inhibitors and can be adapted for specific cell lines and research questions.

Mechanism of Action: The 5-Lipoxygenase Pathway

The 5-lipoxygenase (5-LOX) pathway is a critical inflammatory cascade. It begins with the release of arachidonic acid from the cell membrane by phospholipase A2. 5-LOX, in conjunction with its activating protein (FLAP), then converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This unstable intermediate is subsequently metabolized to either 5-hydroxyeicosatetraenoic acid (5-HETE) or leukotriene A4 (LTA4). LTA4 is a pivotal intermediate that can be converted to leukotriene B4 (LTB4) by LTA4 hydrolase or to the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase.[3][4][5][6] ZD2138 exerts its effect by directly inhibiting the 5-LOX enzyme, thereby blocking the production of all downstream leukotrienes.

Data Presentation

Currently, there is a lack of publicly available in vitro quantitative data, such as IC50 values of ZD2138 across various cancer cell lines. Researchers are encouraged to generate this data using the protocols outlined below. The following table is a template for summarizing such findings.

Table 1: Template for IC50 Values of ZD2138 in Various Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| e.g., A549 | Lung Carcinoma | Data not available | Data not available | Data not available |

| e.g., MCF-7 | Breast Adenocarcinoma | Data not available | Data not available | Data not available |

| e.g., PC-3 | Prostate Adenocarcinoma | Data not available | Data not available | Data not available |

| e.g., U-87 MG | Glioblastoma | Data not available | Data not available | Data not available |

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the activity of ZD2138.

5-Lipoxygenase (5-LOX) Inhibition Assay (Cell-Free)

This assay directly measures the inhibitory effect of ZD2138 on 5-LOX enzyme activity.

Materials:

-

5-Lipoxygenase (human recombinant or from a suitable source)

-

Linoleic acid (substrate)

-

ZD2138

-

Zileuton (positive control)[7]

-

Phosphate buffer (50 mM, pH 6.3) or Borate buffer (0.2 M, pH 9.0)[7][8]

-

DMSO (for dissolving compounds)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of ZD2138 and the positive control (e.g., Zileuton) in DMSO.

-

Prepare working solutions of the compounds by diluting the stock solution in the assay buffer. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.

-

Prepare the 5-LOX enzyme solution in the assay buffer to the desired concentration (e.g., 10,000 U/mL).[7]

-

Prepare the substrate solution (linoleic acid) in the assay buffer.

-

In a 96-well UV-transparent plate, add the assay buffer, the enzyme solution, and different concentrations of ZD2138 or the control.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 5-10 minutes) at room temperature.

-

Initiate the reaction by adding the linoleic acid substrate to each well.

-

Immediately measure the change in absorbance at 234 nm over time using a spectrophotometer. This wavelength corresponds to the formation of the conjugated diene hydroperoxides.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay determines the effect of ZD2138 on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Selected cell line(s)

-

Complete cell culture medium

-

ZD2138

-

Doxorubicin or Staurosporine (positive control for cytotoxicity)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or Solubilization Buffer

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of ZD2138 and a positive control in the complete cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of the compounds. Include untreated control wells (vehicle only).

-

Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

-

Remove the medium containing MTT and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Determine the IC50 value for each time point by plotting the percentage of cell viability against the logarithm of the drug concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.

Materials:

-

Selected cell line(s)

-

Complete cell culture medium

-

ZD2138

-

Staurosporine or another known apoptosis inducer (positive control)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with different concentrations of ZD2138 (including a vehicle control) and a positive control for a predetermined time (e.g., 24 or 48 hours).

-

Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of ZD2138.

Conclusion

The protocols and information provided in this document serve as a comprehensive guide for the in vitro characterization of ZD2138. By elucidating its inhibitory effect on the 5-lipoxygenase pathway and its downstream cellular consequences, researchers can better understand its therapeutic potential and further explore its applications in relevant disease models. Consistent and rigorous application of these methodologies will ensure the generation of high-quality, reproducible data.

References

- 1. Effect of the 5-lipoxygenase inhibitor ZD2138 on aspirin-induced asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of the 5-lipoxygenase inhibitor ZD2138 on aspirin-induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The 5-Lipoxygenase as a Common Pathway for Pathological Brain and Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Lipoxygenase (5-LOX) Inhibition Assay [bio-protocol.org]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

Application Notes and Protocols: ZD 2138 in Guinea Pig Asthma Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, bronchoconstriction, and airway inflammation. The guinea pig is a well-established and clinically relevant animal model for studying asthma due to the anatomical and physiological similarities of its airways to those of humans.[1][2][3][4] In particular, the response to inflammatory mediators such as histamine and leukotrienes in guinea pigs closely mimics that in humans.[5][6][7] Leukotrienes, potent lipid mediators derived from the 5-lipoxygenase (5-LOX) pathway, are key contributors to the pathophysiology of asthma, mediating bronchoconstriction, mucus secretion, and eosinophil recruitment.[8][9][10]

ZD 2138 is a potent and selective, non-redox inhibitor of 5-lipoxygenase.[8][11] By blocking this key enzyme, this compound effectively inhibits the production of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4). This mechanism of action makes this compound a valuable tool for investigating the role of leukotrienes in asthma and for the preclinical evaluation of potential anti-asthmatic drugs.[12][13][14] Studies have demonstrated that this compound is effective in inhibiting allergen-induced pulmonary responses in guinea pigs.[8][12][13]

These application notes provide detailed protocols for utilizing this compound in an ovalbumin (OVA)-induced guinea pig model of allergic asthma, including methods for sensitization, allergen challenge, and the assessment of key asthmatic parameters.

Signaling Pathway of this compound Action

The primary mechanism of action of this compound is the inhibition of 5-lipoxygenase, a critical enzyme in the arachidonic acid cascade. This pathway is central to the inflammatory response in asthma.

Caption: Inhibition of the 5-Lipoxygenase Pathway by this compound.

Quantitative Data on the Effects of 5-Lipoxygenase Inhibition in Guinea Pig Asthma Models

The following tables summarize the expected effects of a 5-lipoxygenase inhibitor, such as this compound, in an ovalbumin-sensitized guinea pig model of asthma. Data are compiled based on studies of this compound and other potent 5-LOX inhibitors.

Table 1: Effect on Airway Mechanics

| Parameter | Vehicle Control (Post-Challenge) | 5-LOX Inhibitor (Post-Challenge) | Expected % Inhibition |

| Specific Airway Resistance (sRaw) (cmH₂O·s) | Significant increase from baseline (e.g., 7.08 ± 1.82)[12] | Attenuated increase (e.g., closer to baseline of 3.32 ± 0.75)[12] | 40-60% |

| Dynamic Compliance (Cdyn) (mL/cmH₂O) | Significant decrease from baseline | Attenuated decrease | 30-50% |

Table 2: Effect on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

| Cell Type (cells/mL) | Vehicle Control (Post-Challenge) | 5-LOX Inhibitor (Post-Challenge) | Expected % Reduction |

| Total Leukocytes | Markedly elevated | Significantly reduced | 30-50% |

| Eosinophils | Markedly elevated | Significantly reduced | 40-70% |

| Neutrophils | Moderately elevated | Significantly reduced | 50-80% |

| Lymphocytes | Mildly elevated | Moderately reduced | 20-40% |

Table 3: Effect on Leukotriene Levels in BALF

| Mediator (ng/mL) | Vehicle Control (Post-Challenge) | 5-LOX Inhibitor (Post-Challenge) | Expected % Reduction |

| Leukotriene B4 (LTB4) | Significantly increased | Near baseline levels | >80% |

| Cysteinyl-Leukotrienes (LTC4, LTD4, LTE4) | Significantly increased | Near baseline levels | >70% |

Experimental Protocols

This section details the protocol for inducing an allergic asthma phenotype in guinea pigs using ovalbumin (OVA) and for evaluating the therapeutic potential of this compound.

Experimental Workflow

Caption: Workflow for this compound efficacy testing in an OVA-induced asthma model.

Materials

-

Animals: Male Dunkin-Hartley guinea pigs (300-350 g)

-

Sensitizing Agent: Ovalbumin (OVA), Grade V

-

Adjuvant: Aluminum hydroxide (Al(OH)₃)

-

Challenge Agent: Ovalbumin (OVA) solution in sterile saline

-

Test Compound: this compound

-

Vehicle: To be determined based on the solubility of this compound (e.g., 0.5% methylcellulose)

-

Anesthetics: Urethane or a combination of ketamine/xylazine

-

Equipment:

-

Whole-body plethysmograph for measuring airway resistance

-

Aerosol generator/nebulizer

-

Surgical instruments for tracheostomy and cannulation

-

Centrifuge for BALF processing

-

Hemocytometer or automated cell counter

-

ELISA kits for leukotriene quantification

-

Protocol Steps

1. Sensitization

-

Day 0: Sensitize guinea pigs with an intraperitoneal (i.p.) injection of 1 mL of a solution containing 100 µg OVA and 100 mg Al(OH)₃ in sterile saline.

-

Day 7: Administer a booster i.p. injection identical to the one on Day 0.

-

House the animals under standard conditions for 14 days to allow for the development of a robust immune response.

2. This compound Administration

-

On Day 21, 1-2 hours prior to the allergen challenge, administer this compound or the vehicle control to the guinea pigs.

-

The route of administration (e.g., oral gavage, intraperitoneal injection) and the dose should be determined based on pharmacokinetic and pharmacodynamic data. A typical starting dose for a potent 5-LOX inhibitor would be in the range of 10-30 mg/kg.

3. Allergen Challenge

-

On Day 21, place the conscious and restrained guinea pigs in a whole-body plethysmograph to obtain baseline readings of airway resistance and dynamic compliance.

-

Expose the animals to an aerosol of 1% OVA in sterile saline for 5-10 minutes, or until signs of respiratory distress (e.g., labored breathing) are observed.

-

Continuously monitor airway mechanics for at least 6 hours post-challenge to assess both the early and late asthmatic responses.

4. Assessment of Airway Function

-

Record specific airway resistance (sRaw) and dynamic compliance (Cdyn) at baseline and at regular intervals after the OVA challenge.

-

Calculate the percentage change from baseline for both parameters to quantify the extent of bronchoconstriction.

-

Compare the changes in the this compound-treated group to the vehicle-treated group to determine the inhibitory effect of the compound.

5. Bronchoalveolar Lavage (BAL)

-

At 24 hours post-challenge, anesthetize the guinea pigs.

-

Perform a tracheostomy and cannulate the trachea.

-

Instill and withdraw 5 mL of sterile, pre-warmed (37°C) phosphate-buffered saline (PBS) three times.

-

Pool the recovered BALF and keep it on ice.

-

Centrifuge the BALF at 400 x g for 10 minutes at 4°C to pellet the cells.

-

Collect the supernatant for leukotriene analysis.

-

Resuspend the cell pellet in a known volume of PBS.

6. Cell Counting and Differential

-

Determine the total number of leukocytes in the resuspended cell pellet using a hemocytometer or an automated cell counter.

-

Prepare cytospin slides and stain with a Wright-Giemsa or similar stain.

-

Perform a differential cell count by identifying and counting at least 400 cells under a microscope.

-

Calculate the absolute number of eosinophils, neutrophils, macrophages, and lymphocytes.

7. Leukotriene Analysis

-

Measure the concentrations of LTB4 and cysteinyl-leukotrienes (LTC4, LTD4, LTE4) in the BALF supernatant using commercially available ELISA kits according to the manufacturer's instructions.

8. Histopathology (Optional)

-

After BAL, perfuse the lungs with saline and then fix them with 10% neutral buffered formalin.

-

Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to evaluate mucus production.

Conclusion

The guinea pig model of ovalbumin-induced allergic asthma is a robust and clinically relevant system for evaluating the efficacy of novel anti-asthmatic compounds. This compound, as a potent 5-lipoxygenase inhibitor, is expected to significantly attenuate the key features of the asthmatic response in this model, including bronchoconstriction, eosinophilic inflammation, and the production of pro-inflammatory leukotrienes. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their preclinical asthma research and drug development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Zileuton use and phenotypic features in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of PF-4191834, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Guinea pig whole blood 5-lipoxygenase assay: utility in the assessment of potential 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]